molecular formula C12H16BrNO2 B14842156 3-Bromo-2-tert-butoxy-4-cyclopropoxypyridine

3-Bromo-2-tert-butoxy-4-cyclopropoxypyridine

Cat. No.: B14842156
M. Wt: 286.16 g/mol
InChI Key: PWNQLCDBIFSATA-UHFFFAOYSA-N
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Description

3-Bromo-2-tert-butoxy-4-cyclopropoxypyridine: is an organic compound with the molecular formula C12H16BrNO2 and a molecular weight of 286.16 g/mol . This compound is characterized by the presence of a bromine atom, a tert-butoxy group, and a cyclopropoxy group attached to a pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-tert-butoxy-4-cyclopropoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Formation of derivatives with different functional groups.

    Oxidation Reactions: Formation of oxidized pyridine derivatives.

    Reduction Reactions: Formation of reduced pyridine derivatives.

Scientific Research Applications

Chemistry: 3-Bromo-2-tert-butoxy-4-cyclopropoxypyridine is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions .

Biology and Medicine: The compound may be used in the development of pharmaceuticals and biologically active molecules. Its derivatives could potentially exhibit therapeutic properties.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-tert-butoxy-4-cyclopropoxypyridine involves its interaction with molecular targets through its functional groups. The bromine atom and the tert-butoxy and cyclopropoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison: 3-Bromo-2-tert-butoxy-4-cyclopropoxypyridine is unique due to the presence of both tert-butoxy and cyclopropoxy groups on the pyridine ring, which can influence its reactivity and applications. In contrast, similar compounds like 4-Bromo-2-tert-butylphenol and tert-Butyl bromide have different functional groups and structural features, leading to distinct chemical properties and uses.

Properties

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

3-bromo-4-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]pyridine

InChI

InChI=1S/C12H16BrNO2/c1-12(2,3)16-11-10(13)9(6-7-14-11)15-8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

PWNQLCDBIFSATA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC=CC(=C1Br)OC2CC2

Origin of Product

United States

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